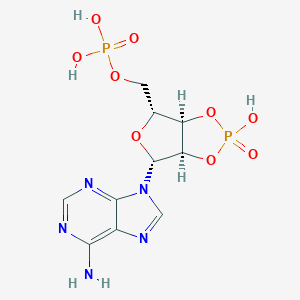
5-氟吲哚
描述
5-Fluoroindole is a fluorinated derivative of indole, a bicyclic heterocycle . It has a fluorine atom at the 5-position . It is used as a reagent in various biochemical preparation procedures, including the preparation of 5-HT6 receptor ligands, immunosuppressive agents, tryptophan dioxygenase inhibitors, anticancer agents, antibacterial agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, selective serotonin reuptake inhibitors, and myeloperoxidase inhibitors .
Synthesis Analysis
5-Fluoroindole can be synthesized through various methods. For instance, it can be used as a starting material in the biosynthetic synthesis of halogenated indolmycin antibiotics . It can also be used as a reagent in the preparation of antitumor agents, antimicrobial agents, immunosuppressants, and myeloperoxidase inhibitors .
Molecular Structure Analysis
The molecular formula of 5-Fluoroindole is C8H6FN . The molecular weight is 135.14 g/mol . The structure of 5-Fluoroindole consists of an indole moiety with a fluorine atom at the 5-position .
Chemical Reactions Analysis
5-Fluoroindole can undergo various chemical reactions. For instance, it can be converted to 5-fluoroindole-3-pyruvate when L-amino acid oxidase (LAAO) is added to the reaction . It can also be used in the preparation of 5-fluoroindole-3-acetic acid .
Physical And Chemical Properties Analysis
5-Fluoroindole is a white to slightly off-white crystalline powder . It forms a colorless, clear solution when dissolved 1% in methanol . It has a melting point of 45-48 °C .
科学研究应用
1. Eradication of Bacterial Persister Cells and Biofilms 5-Fluoroindole, along with other halogenated indoles, has been found to eradicate persister cells and biofilms formed by Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . These persister cells are metabolically dormant and highly tolerant to traditional antibiotics, representing a major drug resistance mechanism . Therefore, halogenated indoles like 5-Fluoroindole could be potentially useful for controlling bacterial antibiotic resistance .
Synthesis of Antimicrobial/Antiviral Agents
Indole-containing acyloins, such as 5-Fluoroindole, are key intermediates of many antimicrobial/antiviral natural products . They are also useful in the synthesis of biologically active molecules such as carbazoles, β-carbolines, and other indole-containing molecules .
Preparation of 5-HT6 Receptor Ligands
5-Fluoroindole can be used as a reactant for the preparation of 5-HT6 receptor ligands . These ligands have potential applications in the treatment of various neurological and psychiatric disorders.
Preparation of Tryptophan Dioxygenase Inhibitors
5-Fluoroindole can also be used for the preparation of tryptophan dioxygenase inhibitors . These inhibitors can be used in the treatment of diseases such as cancer, where the enzyme tryptophan dioxygenase plays a crucial role.
Preparation of Antitumor Agents
5-Fluoroindole can be used as a reactant for the preparation of antitumor agents . These agents can be used in the treatment of various types of cancer.
Preparation of Antibacterial Agents
5-Fluoroindole can be used for the preparation of antibacterial agents . These agents can be used in the treatment of various bacterial infections.
Conversion to 5-Fluorotryptophan
The conversion of 5-Fluoroindole to 5-Fluorotryptophan is catalyzed by an enzyme synthase with L-serine in proliferating Escherichia coli cells . This conversion has potential applications in the field of biochemistry and molecular biology.
Synthesis of Polyindoles
5-Fluoroindole is also used to synthesize polyindoles . Polyindoles have potential applications in the field of materials science, particularly in the development of conductive polymers.
安全和危害
属性
IUPAC Name |
5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFPRGJZRXNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192940 | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindole | |
CAS RN |
399-52-0 | |
| Record name | 5-Fluoroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8W3FGT5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-fluoroindole exert its inhibitory effects?
A1: 5-Fluoroindole often acts as an antimetabolite, interfering with the biosynthesis or utilization of tryptophan. For instance, it can inhibit the enzyme anthranilate synthase, a key enzyme in the tryptophan biosynthetic pathway. [, , ] This inhibition can lead to tryptophan depletion, affecting various cellular processes that depend on this essential amino acid. [, , , , ]
Q2: Can 5-fluoroindole be incorporated into proteins?
A2: Yes, research has shown that certain organisms, under selective pressure, can incorporate 5-fluoroindole-derived tryptophan analogues into their proteomes. This has been achieved in laboratory-evolved strains of Escherichia coli. [, ] The incorporation of these analogues can impact protein folding, membrane integrity, and regulatory networks. []
Q3: Does 5-fluoroindole affect auxin signaling pathways?
A3: Research suggests that 5-fluoroindole-3-acetic acid (5-F-IAA), a derivative of 5-fluoroindole, selectively activates the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway of auxin signaling but does not induce protoplast swelling like other auxins. [, ] This selectivity makes 5-F-IAA a useful tool for dissecting different pathways within the auxin response.
Q4: What is the molecular formula and weight of 5-fluoroindole?
A4: The molecular formula of 5-fluoroindole is C8H6FN, and its molecular weight is 135.14 g/mol.
Q5: What spectroscopic techniques are used to characterize 5-fluoroindole?
A5: Various spectroscopic methods are employed to characterize 5-fluoroindole, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, specifically 19F NMR, is highly valuable for studying 5-fluoroindole and its interactions with other molecules. [, , , , ] * Raman spectroscopy: This technique provides information about molecular vibrations and is used to identify and analyze 5-fluoroindole. [] * Fluorescence spectroscopy: This method is used to investigate the fluorescence properties of 5-fluoroindole and its derivatives, providing insights into their excited state behavior and interactions. [, , , ] * Rotationally resolved electronic spectroscopy: This technique offers high-resolution information about the electronic structure and properties of 5-fluoroindole in the gas phase. [, ]
Q6: Is there information available on the material compatibility and stability of 5-fluoroindole under various conditions?
A6: While the provided research articles primarily focus on the biological activity and applications of 5-fluoroindole, specific data on its material compatibility and stability under various conditions are limited. Further research may be needed to explore its behavior in different material contexts.
Q7: Does 5-fluoroindole exhibit any catalytic properties?
A7: The provided research articles do not describe catalytic properties associated with 5-fluoroindole. Its primary role revolves around its ability to interact with biological systems, particularly as an antimetabolite and a tool for studying protein interactions.
Q8: Have computational methods been employed to study 5-fluoroindole?
A8: Yes, ab initio calculations have been used to predict the ionization potentials of 5-fluoroindole and related indole derivatives. These calculations provide valuable insights into the electronic properties and reactivity of these compounds. [, ] Additionally, molecular docking studies have been used to investigate the binding modes and interactions of 5-fluoroindole derivatives with target proteins, such as myeloperoxidase. [, ]
Q9: How do structural modifications to 5-fluoroindole influence its biological activity?
A9: * Substitution at the 3-position: Adding an aminoalkyl chain at the 3-position of 5-fluoroindole leads to compounds with inhibitory activity against myeloperoxidase. The length and substitution of this aminoalkyl chain significantly impact the potency. [] * Halogenation: Halogen substitutions on the indole ring, particularly at the 5-position, can influence the cytotoxicity of 3-methylene-2-oxindoles, which are metabolites of indole-3-acetic acids. []
Q10: What information is available regarding the stability and formulation of 5-fluoroindole?
A10: The provided articles primarily focus on the biological activity and mechanism of action of 5-fluoroindole, with limited information on its stability and formulation. Further research may be needed to explore these aspects for pharmaceutical development.
Q11: Are there specific SHE regulations pertaining to 5-fluoroindole?
A11: The provided research articles do not offer specific SHE regulatory information for 5-fluoroindole. As with any chemical, researchers should consult relevant safety data sheets and regulatory guidelines for safe handling and disposal.
Q12: What is known about the PK/PD profile of 5-fluoroindole?
A12: The current research focuses mainly on the in vitro activity and mechanism of action of 5-fluoroindole and its derivatives. More comprehensive PK/PD studies are necessary to understand its absorption, distribution, metabolism, excretion, and in vivo efficacy.
Q13: What in vitro models have been used to study 5-fluoroindole?
A13: Several in vitro models have been used to study 5-fluoroindole, including:
- Bacterial cultures: Pseudomonas putida and Fusarium oxysporum have been used to study the inhibitory effects of 5-fluoroindole on tryptophan biosynthesis. [, , ] Laboratory-evolved strains of Escherichia coli have been used to investigate the incorporation of 5-fluoroindole-derived tryptophan analogues into proteins. [, ]
- Plant cell cultures: Carrot and tobacco cell cultures have been utilized to study the effects of 5-fluoroindole and its derivatives on tryptophan metabolism in plants. []
- Mammalian cell lines: Chinese hamster V79 fibroblast-like cells have been used to assess the cytotoxicity of 5-fluoroindole derivatives. []
Q14: Have any animal models been used to evaluate the efficacy of 5-fluoroindole?
A14: The provided research articles do not mention specific animal models used to evaluate the efficacy of 5-fluoroindole.
Q15: Are there known mechanisms of resistance to 5-fluoroindole?
A15: Yes, research has identified mutations in the tryptophan synthase beta subunit gene (TSB1) in Arabidopsis thaliana that confer resistance to 5-fluoroindole. These mutations can affect tryptophan synthase beta expression and activity, leading to resistance. []
Q16: What toxicological data are available for 5-fluoroindole?
A16: While the research highlights some cytotoxic effects of 5-fluoroindole derivatives in specific cell lines, [] more comprehensive toxicological data are needed to establish its safety profile, potential long-term effects, and any adverse effects.
Q17: What are some of the cross-disciplinary applications of 5-fluoroindole research?
A17: The study of 5-fluoroindole spans multiple scientific disciplines:
- Biochemistry: 5-fluoroindole serves as a tool to investigate tryptophan biosynthesis and metabolism, as well as the function of enzymes involved in these pathways. [, , , , ]
- Molecular Biology: Research using 5-fluoroindole has implications for understanding gene regulation, protein synthesis, and the genetic basis of resistance to antimetabolites. [, ]
- Biophysics: Spectroscopic studies of 5-fluoroindole and its derivatives provide valuable insights into their electronic structure, excited state dynamics, and interactions with proteins. [, , , , , , , , ]
- Medicinal Chemistry: The development of 5-fluoroindole derivatives as potential therapeutics, such as myeloperoxidase inhibitors, highlights its relevance to drug discovery and design. []
- Synthetic Biology: The ability to engineer organisms like Escherichia coli to utilize 5-fluoroindole for protein synthesis opens avenues for expanding the genetic code and creating novel biopolymers. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


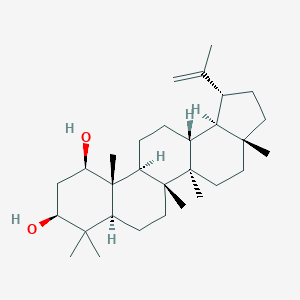


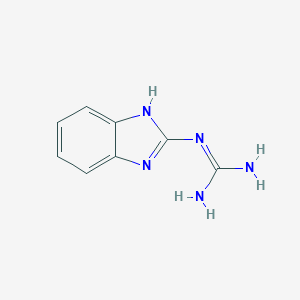

![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)

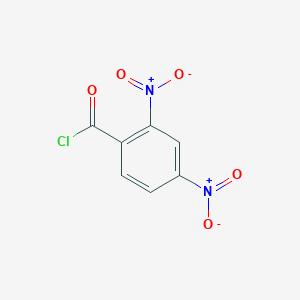

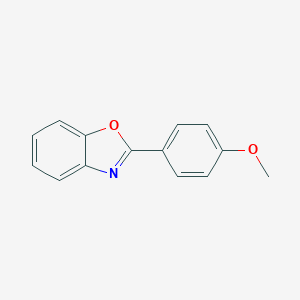
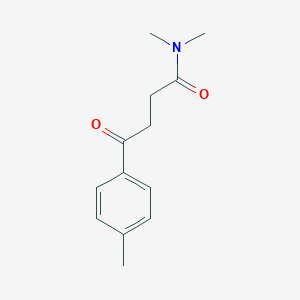

![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)
